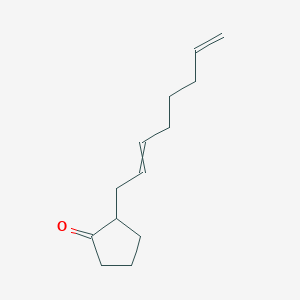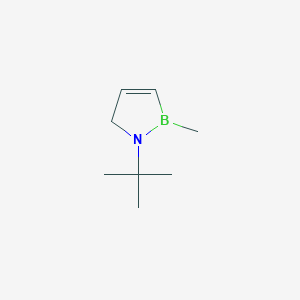
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate is a chemical compound with the molecular formula C26H22O4 It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential health hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate typically involves the acetylation of 1,6-diethoxybenzo(a)pyrene. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid or phosphoric acid. The reaction mixture is heated to facilitate the acetylation process, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.
化学反応の分析
Types of Reactions
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydroxy or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydroxy and tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a probe for studying metabolic pathways.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and photostability.
作用機序
The mechanism of action of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to various biological effects, including mutagenesis and carcinogenesis. The pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions.
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its environmental persistence and potential health hazards.
1,6-Diethoxybenzo(a)pyrene: A precursor in the synthesis of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate.
Benzo(a)pyrene-3,6-dione: An oxidized derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties The presence of ethoxy groups and an acetate moiety enhances its solubility and reactivity compared to its parent compound, benzo(a)pyrene
特性
CAS番号 |
74192-55-5 |
|---|---|
分子式 |
C26H22O4 |
分子量 |
398.4 g/mol |
IUPAC名 |
(1,6-diethoxybenzo[a]pyren-3-yl) acetate |
InChI |
InChI=1S/C26H22O4/c1-4-28-22-14-23(30-15(3)27)20-12-13-21-24-17(10-11-19(22)25(20)24)16-8-6-7-9-18(16)26(21)29-5-2/h6-14H,4-5H2,1-3H3 |
InChIキー |
QTAJOVLVINQNEM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C1C=C5)OCC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


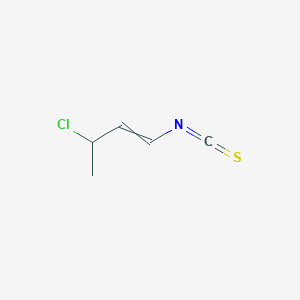
![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)


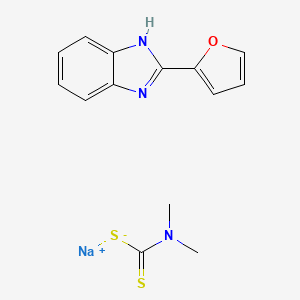

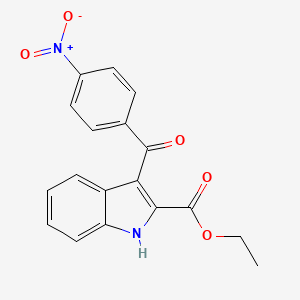
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
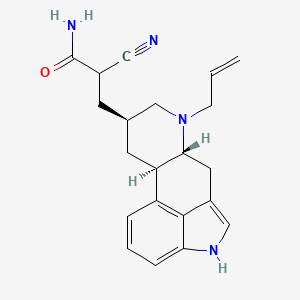
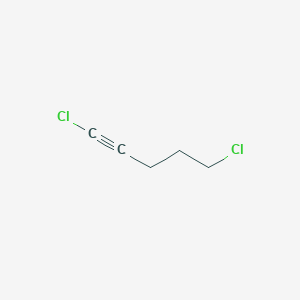
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
